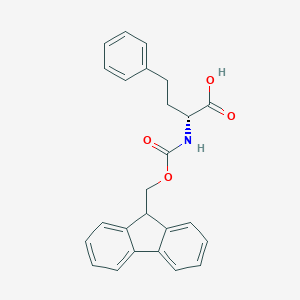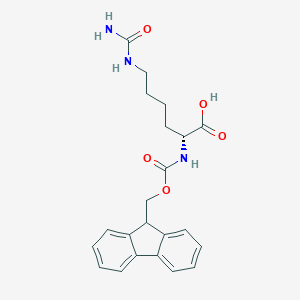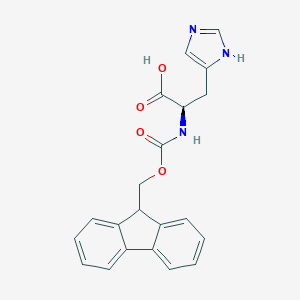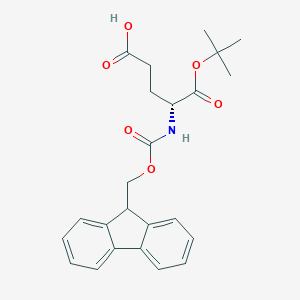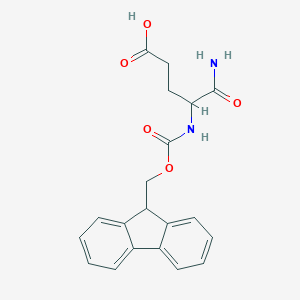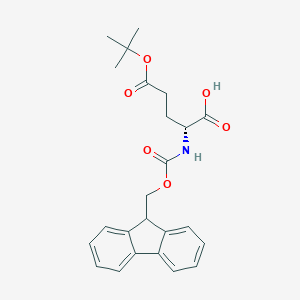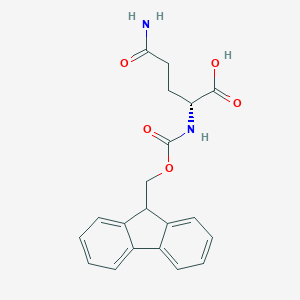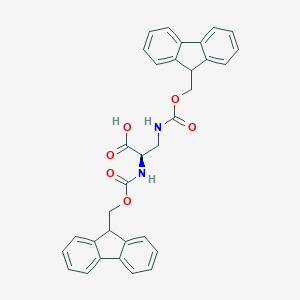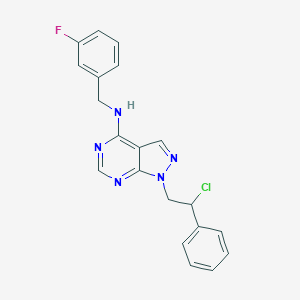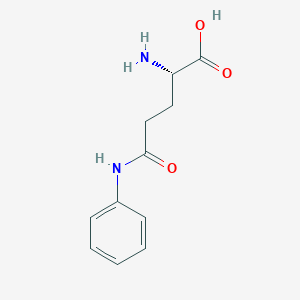
Fmoc-d-asp(oall)-oh
Overview
Description
Fmoc-D-aspartic acid 1-allyl ester, also known as (3R)-4-(allyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-aspartic acid 1-allyl ester typically involves the protection of the amino group of D-aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like 1,3-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Fmoc-D-aspartic acid 1-allyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-aspartic acid 1-allyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Ester Hydrolysis: The allyl ester can be hydrolyzed to yield the free carboxylic acid.
Substitution: The allyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Ester Hydrolysis: Hydrolysis can be achieved using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Palladium-catalyzed reactions can be used to substitute the allyl group with other functional groups.
Major Products Formed
Deprotection: The major product is D-aspartic acid with a free amino group.
Ester Hydrolysis: The major product is D-aspartic acid with a free carboxylic acid group.
Substitution: The major products depend on the substituent introduced in place of the allyl group.
Scientific Research Applications
Chemistry
Fmoc-D-aspartic acid 1-allyl ester is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
Fmoc-D-aspartic acid 1-allyl ester is used in the development of peptide-based vaccines and diagnostic tools. It is also employed in the synthesis of peptide hormones and other bioactive peptides.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Fmoc-D-aspartic acid 1-allyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid, preventing unwanted side reactions during the synthesis process. The allyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-aspartic acid 1-allyl ester: Similar to Fmoc-D-aspartic acid 1-allyl ester but with the L-isomer of aspartic acid.
Fmoc-D-glutamic acid 1-allyl ester: Similar structure but with an additional methylene group in the side chain.
Fmoc-D-aspartic acid 1-tert-butyl ester: Similar protecting group strategy but with a tert-butyl ester instead of an allyl ester.
Uniqueness
Fmoc-D-aspartic acid 1-allyl ester is unique due to its specific stereochemistry (D-isomer) and the presence of the allyl ester group. This combination allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFRRNBFASDKS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



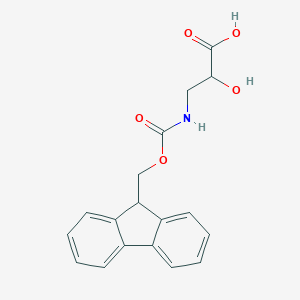
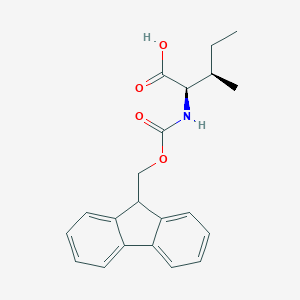
![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
